molecular formula C6H7N3O4 B3021241 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid CAS No. 215298-72-9

5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Cat. No.: B3021241
CAS No.: 215298-72-9
M. Wt: 185.14 g/mol
InChI Key: UDYWTLMYXXTHKR-UHFFFAOYSA-N
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Description

5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₆H₇N₃O₄) is a nitro-substituted pyrazole derivative characterized by an ethyl group at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 3 (Figure 1). Its SMILES notation is CCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-], and its InChIKey is UDYWTLMYXXTHKR-UHFFFAOYSA-N .

Properties

IUPAC Name

5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-3-5(9(12)13)4(6(10)11)8-7-3/h2H2,1H3,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYWTLMYXXTHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464696
Record name 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215298-72-9, 1163120-48-6
Record name 5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215298-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications, making it valuable in developing new materials and catalysts.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its bioactive properties. It can act as a precursor for synthesizing pharmaceuticals with various activities:

  • Anti-inflammatory : Research indicates that pyrazole derivatives can inhibit inflammatory pathways.
  • Antimicrobial : Its structure may interfere with bacterial growth by targeting metabolic processes.
  • Anticancer : Investigations are ongoing into its efficacy against cancer cell lines.

Table 1 summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Industrial Applications

In the industrial sector, this compound is utilized in producing agrochemicals , dyes , and pigments . Its stability and reactivity make it suitable for various manufacturing processes, enhancing product quality and performance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Properties

In vitro studies indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is primarily related to its ability to interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can bind to proteins and enzymes, altering their function. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Molecular weight : 185.043 g/mol
  • Collision Cross-Section (CCS) :

    Adduct m/z CCS (Ų)
    [M+H]⁺ 186.0509 135.0
    [M+Na]⁺ 208.0329 144.9
    [M-H]⁻ 184.0364 133.8

This gap highlights the need for further research.

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to a broader class of 4-nitro-pyrazole-3-carboxylic acids, which differ in substituents at positions 1, 3, and 3. Key analogs include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight CAS Number Similarity Score
5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid C₆H₇N₃O₄ 5-Ethyl, 4-NO₂, 3-COOH 185.04 1163120-48-6 -
5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid C₇H₉N₃O₄ 5-Isopropyl, 4-NO₂, 3-COOH 199.16 141721-97-3 0.82
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid C₈H₁₁N₃O₄ 5-Isobutyl, 4-NO₂, 3-COOH 213.19 222729-55-7 0.94
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid C₈H₁₁N₃O₄ 1-CH₃, 4-NO₂, 3-Propyl, 5-COOH 213.19 139756-00-6 -
Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate C₇H₉N₃O₄ 1-CH₃, 4-NO₂, 3-COOCH₃ 199.16 400877-57-8 0.94

Key Observations :

  • Ester derivatives (e.g., methyl carboxylate) exhibit higher lipophilicity, which may enhance membrane permeability in biological systems .
  • N-Methylation (e.g., 1-methyl analogs) modifies tautomerism and electronic properties, influencing acidity (pKa) and hydrogen-bonding capacity .

Commercial Availability :

  • In contrast, analogs like 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 222729-55-7) are commercially available, likely due to their utility as intermediates in drug discovery .

Biological Activity

5-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (C₆H₇N₃O₄) is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its five-membered pyrazole ring, which contains two nitrogen atoms and is substituted with an ethyl group and a nitro group. Its molecular weight is 185.14 g/mol, and it exhibits significant solubility in water, estimated at 1421 mg/L. This solubility enhances its bioavailability, making it a suitable candidate for pharmaceutical applications.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Preliminary studies indicate that it may selectively inhibit COX-2, suggesting anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of certain bacteria by interfering with their metabolic processes. This antimicrobial activity is still under investigation but shows promise for therapeutic applications.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of compounds related to this compound exhibited significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.034 to 0.052 μM . The compound's ability to reduce edema in animal models further supports its potential as an anti-inflammatory agent.

CompoundIC₅₀ (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.05-

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of pyrazole can induce apoptosis in various cancer cell lines, including lung (A549) and colon (HT-29) cancer cells. For example, one derivative showed an IC₅₀ value of 193.93 µg/mL against A549 cells, suggesting moderate cytotoxicity .

Case Studies

  • Anti-inflammatory Study : A recent study tested several pyrazole derivatives for their effects on carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited up to 96% inhibition of edema compared to celecoxib's 82.8% .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. Preliminary findings suggested significant inhibition zones in agar diffusion tests, warranting further exploration into its mechanism and potential as an antibiotic.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies suggest that the compound is well absorbed due to its solubility profile and may undergo metabolic transformations affecting its activity and toxicity.

Toxicological assessments indicate that while some derivatives exhibit low acute toxicity (LD₅₀ > 2000 mg/kg), comprehensive safety evaluations are necessary to establish a clear profile before clinical application .

Q & A

What are the established synthetic routes for 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid, and how do reaction conditions influence yield and purity?

Category: Basic Synthesis Methodology
Answer:
The synthesis typically involves functionalization of a pyrazole core. A common approach includes:

  • Step 1: Nitration of a 5-ethyl-1H-pyrazole precursor using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2: Carboxylation via hydrolysis of an ester intermediate (e.g., ethyl ester) using NaOH or LiOH in aqueous ethanol .
    Key Considerations:
  • Temperature control during nitration is critical; higher temperatures (>10°C) may lead to by-products like regioisomers or decomposition .
  • Purity (>95%) is achieved via recrystallization from ethanol/water mixtures, validated by elemental analysis and ¹H-NMR .

How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?

Category: Advanced Analytical Challenges
Answer:
Contradictions in spectral data often arise from tautomerism or solvent effects. For example:

  • Tautomerism: The nitro group at position 4 can influence proton exchange in the pyrazole ring, leading to splitting in ¹H-NMR signals. Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts .
  • IR Analysis: The carboxylic acid O–H stretch (~2500–3000 cm⁻¹) may overlap with N–H stretches. Use deuterated solvents or solid-state IR to isolate signals .
    Methodological Tip: Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

What strategies are recommended for optimizing the stability of this compound in pharmacological assays?

Category: Advanced Application Design
Answer:
Stability issues in bioassays often relate to nitro group reduction or decarboxylation:

  • Storage: Store at –20°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis .
  • Buffering: In vitro assays should use pH 7.4 buffers (e.g., PBS) to minimize acid-catalyzed decomposition. Monitor stability via HPLC at 0, 24, and 48 hours .
    Note: Nitro reductases in cellular models may reduce the nitro group; include control experiments with nitro-free analogs .

How can conflicting bioactivity data for this compound across studies be systematically addressed?

Category: Advanced Data Analysis
Answer:
Contradictions may stem from assay variability or impurity interference:

  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Purity Threshold: Reproduce studies with ≥98% pure compound (verified by LC-MS) to exclude confounding effects from synthetic by-products .
    Case Example: A 2024 study reported anti-inflammatory activity in murine models, but discrepancies arose due to esterase-mediated hydrolysis of the ethyl ester precursor. Confirm intact compound levels in plasma via LC-MS/MS .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Category: Advanced Mechanistic Studies
Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic sites. The nitro group at position 4 increases electron deficiency at position 5, favoring nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. Polar solvents stabilize zwitterionic intermediates, altering kinetics .
    Experimental Validation: Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

What are the best practices for synthesizing and characterizing derivatives of this compound?

Category: Basic Derivative Design
Answer:

  • Esterification: React with SOCl₂ to form acyl chloride, followed by alcohol addition (e.g., methanol for methyl ester). Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Amide Formation: Use EDC/HOBt coupling with amines. Characterize derivatives via ¹³C-NMR to confirm carbonyl conversion (C=O shift from ~170 ppm to ~165 ppm for amides) .
    Yield Optimization: Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency compared to traditional reflux .

Table 1: Key Spectral Data for this compound

TechniqueData HighlightsReference
¹H-NMR (DMSO-d₆)δ 13.2 (s, 1H, COOH), 8.4 (s, 1H, H-2), 2.5 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)
IR 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym)
HRMS [M+H]⁺ Calc.: 215.0643; Found: 215.0645

How can researchers mitigate hazards associated with handling this compound?

Category: Basic Safety Protocols
Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation: Synthesize in a fume hood to prevent inhalation of nitro compound dust .
  • Spill Management: Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Category: Advanced Quality Control
Answer:

  • HPLC-DAD: Use a C18 column (5 µm, 250 mm) with isocratic elution (acetonitrile/0.1% TFA in H₂O, 30:70). Detect impurities at 254 nm .
  • LC-MS/MS: Identify nitro-reduced by-products (e.g., 5-ethyl-4-amino derivatives) via MRM transitions (m/z 215 → 170) .
    Acceptance Criteria: Total impurities ≤1.0% (ICH Q3A guidelines) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Reactant of Route 2
5-ethyl-4-nitro-1H-pyrazole-3-carboxylic Acid

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